2-[(3-methylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-[(3-methylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15584919 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Derivative Formation
Research on the synthetic methodologies of thiophene derivatives, including compounds similar to "2-[(3-methylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," reveals efficient approaches for creating a variety of biologically active molecules. Studies have developed methods for synthesizing tetrahydrobenzo[b]thiophene derivatives, showcasing the versatility of these compounds in forming different structural motifs with potential for further pharmacological exploration (Dzhavakhishvili et al., 2008).
Biological Activity
Research into thiophene derivatives also extends to their biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. A study highlighted the synthesis and evaluation of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, indicating their high activity in comparison with standard drugs (Amr et al., 2010).
Antimicrobial and Docking Studies
The antimicrobial potential of thiophene derivatives is another area of interest. For instance, compounds synthesized from 3-aminothiophene-2-carboxamide showed significant antimicrobial activity, highlighting the therapeutic potential of these derivatives (Talupur et al., 2021). These findings support the notion that thiophene derivatives can be promising candidates for developing new antimicrobial agents.
Cytotoxic Activities
Investigations into the cytotoxic activities of benzothiophene derivatives have demonstrated their potential in cancer therapy. A study on the synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds, including benzothiophenes, provides insights into their growth inhibition properties against cancer cell lines, emphasizing the importance of structural modifications for enhancing antitumor efficacy (Bu et al., 2000).
Properties
IUPAC Name |
2-[(3-methylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-5-13-8-9-15-16(11-13)25-20(17(15)18(21)23)22-19(24)14-7-4-6-12(2)10-14/h4,6-7,10,13H,3,5,8-9,11H2,1-2H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNTZFNNXOYRQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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